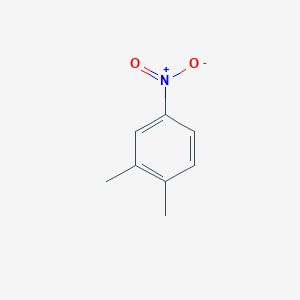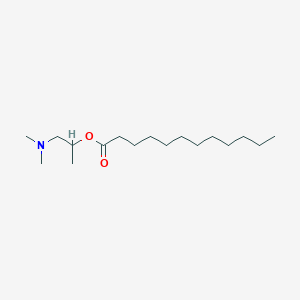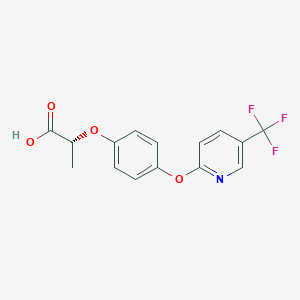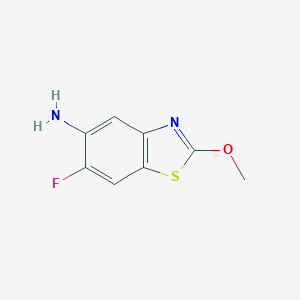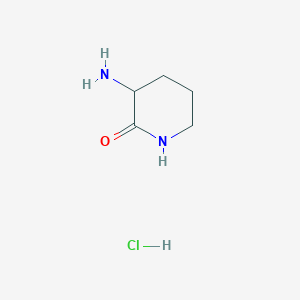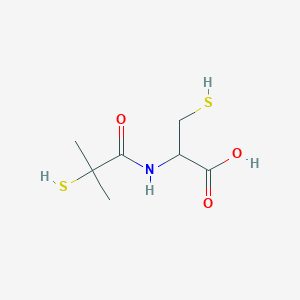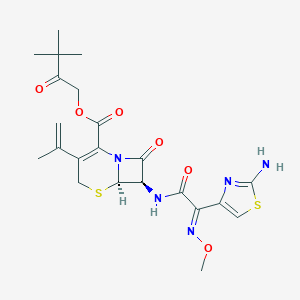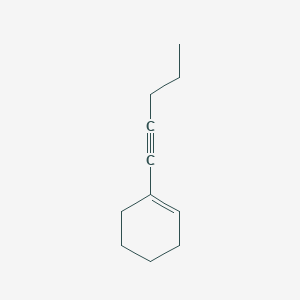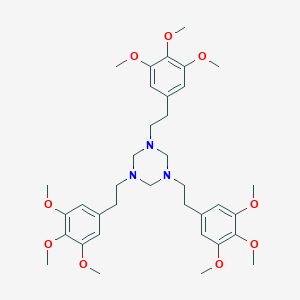
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group (CF3), which is widely prevalent in pharmaceutical and agrochemical compounds . The development of new methodologies for trifluoromethylation has been an active topic in synthetic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylation by photoredox catalysis has emerged recently . Photoredox catalysis can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .Wissenschaftliche Forschungsanwendungen
Coupling with Arylboronic Acids : This compound has been utilized in palladium-catalyzed coupling reactions with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This highlights its role in facilitating the synthesis of complex organic structures (Wustrow & Wise, 1991).
Reactions with Tributylvinyltin and Maleic Anhydride : It has reacted with tributylvinyltin in the presence of a palladium catalyst to form tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. Further reactions with maleic anhydride led to the formation of complex compounds, demonstrating its reactivity and potential in synthetic organic chemistry (Moskalenko & Boev, 2014).
Synthesis of Piperidine Derivatives : It has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing its utility in creating heterocyclic compounds which are significant in pharmaceutical chemistry (Moskalenko & Boev, 2014).
Production of Anticancer Drugs : It has been identified as an important intermediate in the production of small molecule anticancer drugs. The synthesis method for this compound has been optimized, showing its significance in the pharmaceutical industry (Zhang et al., 2018).
Chemiluminescence Studies : The compound has been studied for its chemiluminescent properties after undergoing certain chemical transformations. This sheds light on its potential applications in analytical chemistry or bioassays (Watanabe et al., 2010).
Zukünftige Richtungen
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . This suggests that research into compounds like “tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate” may continue to be a focus in the future.
Wirkmechanismus
Target of Action
It’s known that such compounds are often used in organic synthesis , suggesting that their targets could be a variety of organic molecules.
Mode of Action
The compound, also known as “1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate”, is used as a reagent in organic synthesis . It’s known to introduce a bulky tert-butyl dimethylsilyl group onto a cis-bis(alkenyl)oxirane, facilitating a room temperature Cope rearrangement .
Biochemical Pathways
Its use in organic synthesis suggests that it can participate in a variety of chemical reactions and pathways, depending on the specific context of its use .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis . For example, it has been used to facilitate a room temperature Cope rearrangement .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, it has been used to facilitate a room temperature Cope rearrangement .
Eigenschaften
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-8(5-7-15)20-21(17,18)11(12,13)14/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVEMGCQRSBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451067 | |
| Record name | tert-Butyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
138647-49-1 | |
| Record name | tert-Butyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

